Cas no 2228768-59-8 (tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate)

tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate
- EN300-1888354
- 2228768-59-8
- tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate
-
- インチ: 1S/C13H19BrN2O3/c1-13(2,3)19-12(17)16-10-8-9(14)4-5-11(10)18-7-6-15/h4-5,8H,6-7,15H2,1-3H3,(H,16,17)
- InChIKey: YVOAYCOIPDMEIY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)OCCN
計算された属性
- せいみつぶんしりょう: 330.05791g/mol
- どういたいしつりょう: 330.05791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888354-0.25g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1888354-1.0g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1888354-0.1g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1888354-0.5g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1888354-1g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1888354-10g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1888354-0.05g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1888354-5g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1888354-10.0g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1888354-5.0g |
tert-butyl N-[2-(2-aminoethoxy)-5-bromophenyl]carbamate |
2228768-59-8 | 5g |
$2858.0 | 2023-06-01 |
tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamateに関する追加情報
Comprehensive Guide to tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate (CAS No. 2228768-59-8)
tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate (CAS No. 2228768-59-8) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This compound, often referred to by its abbreviated name in scientific literature, is a brominated phenylcarbamate derivative featuring a tert-butyl protecting group and an aminoethoxy side chain. Its unique structure makes it valuable for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
The molecular formula of tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate is C13H19BrN2O3, with a molecular weight of approximately 331.21 g/mol. The presence of both the bromo substituent and the carbamate functionality allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. Researchers frequently utilize this compound in peptide coupling reactions and as a precursor for more complex molecular architectures.
Recent trends in pharmaceutical research have increased demand for tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate, particularly in the development of small molecule therapeutics. With the growing focus on precision medicine and targeted drug delivery, compounds like this play a crucial role in creating more effective treatments with fewer side effects. The aminoethoxy moiety enhances solubility and bioavailability, addressing common challenges in drug formulation.
From a synthetic chemistry perspective, CAS 2228768-59-8 demonstrates excellent stability under various reaction conditions, making it suitable for multi-step synthesis. The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under mild acidic conditions, allowing for sequential functionalization of the molecule. This characteristic is particularly valuable in combinatorial chemistry approaches where protecting group strategies are essential.
The analytical characterization of tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm the compound's purity and structural integrity, which are critical parameters for research applications. Recent advancements in analytical chemistry have improved detection limits and reduced analysis times for such compounds.
In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes for brominated intermediates like 2228768-59-8. Environmentally friendly bromination methods and catalytic processes are being developed to reduce waste and improve atom economy. These innovations align with the pharmaceutical industry's commitment to sustainable manufacturing practices.
The global market for pharmaceutical intermediates including tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate has shown steady growth, driven by increased R&D investment in oncological drugs and neurological therapies. Custom synthesis providers and catalog suppliers have expanded their offerings to meet researcher demand for this and related building blocks.
Storage and handling of CAS 2228768-59-8 require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture to maintain stability. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed when working with chemical substances.
Future research directions for tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate may explore its potential in bioconjugation chemistry and prodrug design. The compound's structural features make it amenable to various modifications that could enhance its utility in drug delivery systems and diagnostic applications. Continued innovation in synthetic methodology will likely expand its applications further.
For researchers seeking alternatives or derivatives of 2228768-59-8, several structurally related compounds exist with varying protective groups or halogen substitutions. These analogs allow for structure-activity relationship studies and optimization of physicochemical properties in drug development programs.
In conclusion, tert-butyl N-2-(2-aminoethoxy)-5-bromophenylcarbamate represents an important tool in modern medicinal chemistry. Its combination of protective groups, reactive sites, and favorable physicochemical properties make it valuable for diverse applications in pharmaceutical research and development. As therapeutic approaches become more sophisticated, demand for such specialized chemical building blocks is expected to grow accordingly.
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